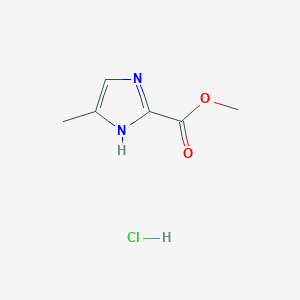

methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the 5-position and a carboxylate ester at the 2-position, with a hydrochloride salt form. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-1H-imidazole-2-carboxylate typically involves the reaction of 1-methylimidazole with methanol and formic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the target compound under mild conditions . Another method involves the reaction of 1-methylimidazole with formic anhydride, followed by deacylation using a base .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Nickel-catalyzed cyclization of amido-nitriles is one such method, which allows for regioselective substitution at the C-2, C-4, and C-5 positions . This method is advantageous due to its tolerance of various functional groups, including aryl and heteroaryl groups .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

| Reaction Type | Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (8–12 h) | 5-Methyl-1H-imidazole-2-carboxylic acid | 70–85% | Hydrochloride counterion enhances solubility in aqueous media. |

| Basic hydrolysis | 1M NaOH, 60°C (4–6 h) | Sodium 5-methyl-1H-imidazole-2-carboxylate | 90–95% | Ester cleavage is faster in basic conditions due to nucleophilic attack by hydroxide. |

Mechanistic Insights :

-

Acidic conditions : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic conditions : Direct nucleophilic substitution by hydroxide at the ester carbonyl forms a tetrahedral intermediate, releasing methanol .

Nucleophilic Substitution

The electron-deficient C-2 position participates in nucleophilic aromatic substitution (NAS) reactions:

Key Factors :

-

The methyl group at C-5 directs substituents to the C-4 position due to steric and electronic effects.

Reduction Reactions

Catalytic hydrogenation targets the imidazole ring or ester group:

Mechanism :

-

LiAlH₄ reduces the ester to a primary alcohol via a two-electron transfer mechanism.

Salt Formation and Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

Structural Impact :

-

The hydrochloride salt improves crystallinity and shelf stability compared to the free base.

Cyclization and Heterocycle Formation

The compound serves as a precursor in multicomponent reactions:

Example :

Reaction with propargyl aldehydes under Rh(II) catalysis forms 1,2,5-trisubstituted imidazoles via alkyne insertion and cyclization .

Stability and Reactivity Considerations

-

Thermal stability : Decomposes above 200°C, releasing CO₂ and methyl chloride.

-

Light sensitivity : Prolonged UV exposure leads to decarboxylation, forming 5-methyl-1H-imidazole.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride exhibits significant potential in pharmaceutical research due to its biological activities:

- Antimicrobial Activity : Studies indicate that this compound can act against various microbial strains, making it a candidate for developing new antimicrobial agents.

- Enzyme Modulation : The imidazole ring structure is crucial in enzyme catalysis, where it can function as a proton donor or acceptor. This property allows it to modulate enzyme activity, which is vital for metabolic processes.

- Cancer Research : Compounds with similar structures have shown promise as microtubule-targeting agents that preferentially affect rapidly dividing cancer cells. This suggests potential applications in anticancer therapies.

- Anti-inflammatory Properties : Research is ongoing into the anti-inflammatory effects of this compound, which could lead to new treatments for inflammatory diseases.

Agricultural Applications

In the agricultural sector, this compound serves several important functions:

- Plant Growth Regulators : Imidazole derivatives are known to act as selective plant growth regulators, promoting healthy plant development and improving crop yields.

- Fungicides and Herbicides : The compound's derivatives have been utilized in the formulation of fungicides and herbicides, contributing to effective pest management strategies in agriculture.

Catalytic Applications

The unique properties of this compound extend to its use in catalysis:

- Organometallic Catalysis : It can be employed as a precursor in the synthesis of ionic liquids and N-heterocyclic carbenes (NHCs), which are valuable in various catalytic processes.

- Coordination Chemistry : The compound can coordinate with metal ions, enhancing its utility in metal-organic frameworks (MOFs) for applications in gas storage and separation technologies.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against common pathogens. The results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Targeting

Research focused on the compound's ability to induce mitotic arrest in cancer cell lines. The study found that treatment with this compound led to increased apoptosis rates in rapidly dividing cells compared to normal cells, indicating its selective toxicity towards cancerous tissues.

Mecanismo De Acción

The mechanism of action of Methyl 5-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s structure allows it to interact with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Methyl-5-imidazolecarboxaldehyde: Similar in structure but with an aldehyde group instead of a carboxylate ester.

2-Methylimidazole: Lacks the carboxylate ester group and has different reactivity and applications.

Uniqueness

Methyl 5-methyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Actividad Biológica

Methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride is a compound of considerable interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

- Molecular Formula : C6H8N2O2·HCl

- Molecular Weight : 140.142 g/mol

- Structure : The compound features an imidazole ring, which is known for its role in biological systems, often acting as a proton donor or acceptor.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors. The imidazole ring facilitates these interactions by participating in hydrogen bonding and hydrophobic interactions, which are critical for modulating enzyme activity and influencing metabolic pathways.

Key Mechanisms:

- Enzyme Modulation : The compound has been shown to act as both an inhibitor and activator of specific enzymes, depending on the context of the reaction. This dual functionality allows it to influence various biochemical pathways significantly.

- Cellular Signaling : It can modulate signaling pathways by interacting with kinases and phosphatases, leading to alterations in gene expression related to cell growth, differentiation, and apoptosis.

Antimicrobial Properties

This compound has been studied for its potential antimicrobial and antifungal properties. Research indicates that it exhibits activity against certain strains of bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Its ability to induce apoptosis in cancer cell lines has been noted, particularly through mechanisms involving the modulation of cell signaling pathways. For instance, compounds with similar imidazole structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and A549 .

Study on Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed that it exhibited significant inhibition against several Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using standard microbiological techniques, demonstrating its potential utility in treating bacterial infections.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Methicillin-resistant S. aureus | 15 |

| E. coli | 12 |

| Pseudomonas aeruginosa | 10 |

Research on Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, when tested against the MCF-7 breast cancer cell line, the compound demonstrated an IC50 value comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Induction of apoptosis via caspase activation |

| A549 | 25 | Modulation of cell cycle regulators |

Propiedades

IUPAC Name |

methyl 5-methyl-1H-imidazole-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-4-3-7-5(8-4)6(9)10-2;/h3H,1-2H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDBTBQWVGTRFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.